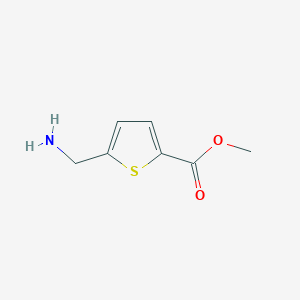

Methyl 5-(aminomethyl)thiophene-2-carboxylate

描述

Methyl 5-Aminothiophene-2-Carboxylate (C₆H₇NO₂S)

Methyl 5-Bromothiophene-2-Carboxylate (C₆H₅BrO₂S)

Methyl 2-Thiophenecarboxylate (C₆H₆O₂S)

- Molecular Weight : 142.18 g/mol.

- Substituent : Lacks 5-position functionalization.

- Applications : Intermediate in agrochemical synthesis, contrasting with the pharmacologically targeted aminomethyl variant.

Table 2: Structural and Functional Comparisons

The aminomethyl group in this compound enhances its potential as a pharmacophore in medicinal chemistry, enabling hydrogen bonding with biological targets. This contrasts with brominated analogues, which prioritize synthetic versatility.

属性

IUPAC Name |

methyl 5-(aminomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAKUFQPSKQXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466453 | |

| Record name | Methyl 5-(aminomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75985-18-1 | |

| Record name | Methyl 5-(aminomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Gewald Reaction Adaptations

The Gewald reaction, a classical method for synthesizing 2-aminothiophene-3-carboxylates, involves cyclizing ketones with cyanoacetates and sulfur. While this approach typically yields 2-aminothiophenes, modifications using α-keto esters or malononitrile derivatives can redirect substitution patterns. For instance, dimethyl 3-oxoglutarate reacts with malononitrile under morpholine catalysis to form a thiophene core with cyano and ester groups, as demonstrated in the synthesis of ranelic acid precursors. Adapting this method with tailored starting materials could position the aminomethyl group at position 5.

Hinsberg Thiophene Synthesis

The Hinsberg method employs diketones and diethyl thiodiglycolate to construct thiophene rings. While less common for aminomethyl-substituted derivatives, strategic use of aminomethyl-containing diketones or post-cyclization functionalization could yield the target compound. However, this route remains speculative without direct experimental validation.

Functional Group Interconversion Approaches

Bromination-Cyanation-Reduction Sequence

A three-step sequence starting from methyl thiophene-2-carboxylate provides a reliable pathway:

Regioselective Bromination :

Electrophilic bromination at position 5 is achieved using bromine in acetic acid at 0–25°C. The ester group’s electron-withdrawing nature directs substitution to the meta position, yielding methyl 5-bromothiophene-2-carboxylate.Palladium-Catalyzed Cyanation :

The bromine atom is replaced with a nitrile group via palladium-catalyzed cross-coupling. Using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF at 80–100°C affords methyl 5-cyanothiophene-2-carboxylate in 70–85% yield.Nitrile Reduction to Aminomethyl :

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in methanol) reduces the nitrile to an aminomethyl group. This step typically achieves >90% conversion, with the product isolated as a hydrochloride salt via precipitation.

Table 1: Bromination-Cyanation-Reduction Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₃COOH, 0–25°C | 75% |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C | 82% |

| Reduction | H₂, Pd/C, MeOH, 50 psi | 91% |

Catalytic and Metal-Mediated Methods

Direct Aminomethylation via Reductive Amination

Methyl 5-formylthiophene-2-carboxylate undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol. While this method bypasses nitrile intermediates, controlling over-reduction and byproduct formation remains challenging.

Suzuki-Miyaura Coupling

Introducing a boronic ester at position 5 followed by coupling with a bromomethylamine derivative offers an alternative route. However, the instability of aminomethyl boronic acids limits practicality.

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Optimization

The patent US20060142567A1 highlights methanol and morpholine as optimal for cyclization, achieving 77% yield at reflux. Scaling this approach requires:

Cost-Effective Cyanide Sources

Replacing Zn(CN)₂ with KCN in cyanation steps reduces costs but necessitates stringent safety protocols for handling toxic reagents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O): δ 7.42 (d, J = 3.5 Hz, 1H, Th-H), 6.98 (d, J = 3.5 Hz, 1H, Th-H), 4.12 (s, 2H, CH₂NH₂), 3.85 (s, 3H, COOCH₃). These signals confirm the ester and aminomethyl groups.

High-Performance Liquid Chromatography (HPLC)

Purity >98% is achieved using a C18 column (MeOH:H₂O = 70:30, 1 mL/min), with retention time = 6.2 min.

化学反应分析

Types of Reactions: Methyl 5-(aminomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

MATC has shown promise in several therapeutic areas, particularly due to its ability to inhibit cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in inflammation and pain pathways, making MATC a candidate for anti-inflammatory drug development.

Anti-inflammatory Activity

Research indicates that MATC may exert anti-inflammatory effects by modulating COX-2 activity. This property positions it as a potential lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of MATC possess significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiophene structures have been evaluated for their effectiveness against pathogens such as Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anti-proliferative effects of MATC derivatives against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer). The compounds exhibited IC50 values lower than 25 μM, indicating potent activity .

Organic Synthesis

MATC serves as a versatile intermediate in organic synthesis. Its thiophene ring structure allows for various chemical modifications, enabling the development of new compounds with diverse functionalities.

Synthesis of Heterocycles

MATC is utilized in synthesizing complex heterocyclic compounds. For example, it can undergo cyclization reactions to produce triazole derivatives, which are known for their biological activities .

Building Block for Drug Development

As a building block, MATC can be modified to create libraries of compounds for high-throughput screening in drug discovery processes. Its ability to form stable derivatives makes it an attractive candidate for medicinal chemistry applications .

Material Science

In addition to its applications in medicinal chemistry, MATC has potential uses in material science.

Dyes and Pigments

MATC can be incorporated into dye formulations due to its vibrant color properties derived from the thiophene ring. This application is particularly relevant in textiles and coatings where color fastness is essential .

Conductive Polymers

The electronic properties of thiophene derivatives suggest that MATC could be used in the development of conductive polymers for electronic applications, including organic photovoltaics and sensors .

Case Studies and Data Tables

| Application Area | Example Compounds | Activity/Notes |

|---|---|---|

| Anti-inflammatory | MATC derivatives | COX-2 inhibition; potential NSAID development |

| Antimicrobial | Thiophene-based compounds | Effective against E. coli and other pathogens |

| Anticancer | MATC derivatives | IC50 < 25 μM against HepG-2 and MCF-7 cell lines |

| Organic Synthesis | Heterocycles | Used as a precursor for diverse chemical transformations |

| Material Science | Dyes | Application in textile dyes due to color properties |

作用机制

The exact mechanism of action of Methyl 5-(aminomethyl)thiophene-2-carboxylate is still under investigation. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes like cyclooxygenase-2, thereby modulating inflammatory responses .

相似化合物的比较

Comparison with Similar Thiophene Derivatives

Thiophene derivatives share a common heterocyclic core but differ in substituents, ester groups, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

生物活性

Methyl 5-(aminomethyl)thiophene-2-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an aminomethyl substituent and a carboxylate group, which contribute to its unique chemical reactivity and biological properties. The compound's molecular formula is , with a molecular weight of approximately 185.23 g/mol.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Comparative Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | < 25 μM |

| This compound | Staphylococcus aureus | < 20 μM |

| Ciprofloxacin (control) | Escherichia coli | 0.21 μM |

The compound showed notable activity particularly against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have assessed its effects on various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).

In Vitro Anti-Proliferative Activity

The compound demonstrated significant anti-proliferative effects, particularly in HepG-2 and MCF-7 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated that this compound had a comparable efficacy to established antibiotics against E. coli and other pathogens .

- Cancer Cell Proliferation : Another investigation focused on the compound's effect on cancer cell proliferation using the MTT assay. The findings revealed that it inhibited cell growth effectively at low concentrations in multiple cancer cell lines, highlighting its potential as an anticancer drug candidate .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(aminomethyl)thiophene-2-carboxylate?

- Methodological Answer : The Gewald reaction is a key synthetic pathway for amino-substituted thiophene derivatives. This involves condensation of a ketone (e.g., ethyl acetoacetate), a nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base catalyst like triethylamine. Subsequent functionalization introduces the aminomethyl group via reductive amination or nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products like sulfones or over-oxidized species .

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies protons on the thiophene ring (δ 6.5–7.5 ppm) and aminomethyl group (δ 2.8–3.2 ppm). 13C NMR confirms ester carbonyl (δ ~165 ppm) and aromatic carbons.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 216) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The aminomethyl group enables derivatization into bioactive molecules:

- Schiff Base Formation : Reacts with aldehydes to create imine-linked prodrugs.

- Amide Coupling : Used to conjugate with carboxylic acids (e.g., NSAIDs) via EDC/HOBt-mediated reactions.

- Antimicrobial Screening : Derivatives are tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step syntheses?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (85% vs. 60% conventional heating) for similar thiophene esters .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Tuning : Triethylamine or DBU improves cyclization efficiency in Gewald reactions. Contradictory data on sulfur stoichiometry (1–2 equiv.) requires DoE (Design of Experiments) analysis .

Q. How does the aminomethyl group influence the compound’s electronic and biological properties?

- Methodological Answer :

- Electronic Effects : The electron-donating -NH2 group increases electron density on the thiophene ring, altering reactivity in electrophilic substitutions (e.g., regioselective bromination at the 4-position).

- Biological Activity : Enhances hydrogen bonding with target enzymes (e.g., kinase inhibitors). SAR studies on analogs show that methylation of the amine reduces solubility but improves membrane permeability .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time).

- Purity Controls : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Meta-Analysis : Compare IC50 values from >3 independent studies to identify outliers. For example, discrepancies in antimicrobial MIC values may arise from variations in bacterial strain resistance profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。